molecular formula C10H15ClN2O B1626509 2-chloro-N-(1-cyanocycloheptyl)acetamide CAS No. 78735-01-0

2-chloro-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B1626509
CAS No.: 78735-01-0
M. Wt: 214.69 g/mol
InChI Key: CZNVYLAMYMEXHO-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanocycloheptyl)acetamide is an organic compound with the molecular formula C₁₀H₁₅ClN₂O It is characterized by the presence of a chloro group, a cyano group, and an acetamide group attached to a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyanocycloheptyl)acetamide typically involves the reaction of 1-cyanocycloheptanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 1-cyanocycloheptanamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Reduction: The primary amine is the major product formed from the reduction of the cyano group.

Scientific Research Applications

2-chloro-N-(1-cyanocycloheptyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanocycloheptyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or protein being studied.

Comparison with Similar Compounds

2-chloro-N-(1-cyanocycloheptyl)acetamide can be compared with other similar compounds, such as:

    2-chloro-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    2-chloro-N-(1-cyanocyclooctyl)acetamide: Similar structure but with a cyclooctyl ring.

    2-chloro-N-(1-cyanocyclopentyl)acetamide: Similar structure but with a cyclopentyl ring.

The uniqueness of this compound lies in its specific ring size, which can influence its chemical reactivity and biological activity. The cycloheptyl ring provides a distinct steric environment that can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

2-chloro-N-(1-cyanocycloheptyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVYLAMYMEXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513584
Record name 2-Chloro-N-(1-cyanocycloheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78735-01-0
Record name 2-Chloro-N-(1-cyanocycloheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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